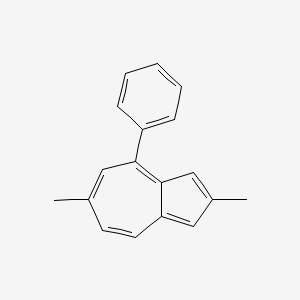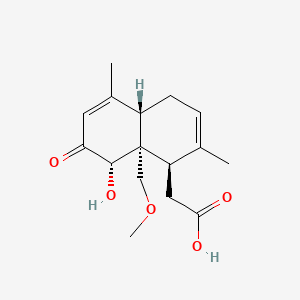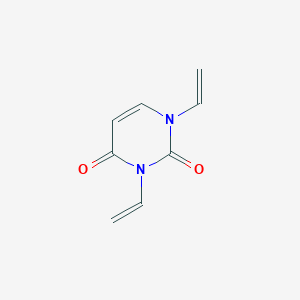
1,3-Divinyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Divinyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features two vinyl groups attached to the nitrogen atoms at positions 1 and 3 of the uracil ring. The presence of these vinyl groups imparts unique chemical properties to the molecule, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Divinyluracil can be synthesized through the reaction of uracil with acetylene, catalyzed by cadmium acetate . This method allows for the direct introduction of vinyl groups into the uracil structure in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable chemical reactions that ensure high yield and purity. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the vinylation process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Divinyluracil undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl groups can be reduced to ethyl groups.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted uracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Divinyluracil has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-divinyluracil involves its interaction with various molecular targets. The vinyl groups can undergo reactions that modify the uracil ring, leading to changes in its chemical and biological properties. These modifications can affect the compound’s ability to interact with enzymes, nucleic acids, and other biomolecules, thereby influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Vinyluracil: Contains a single vinyl group at position 1.
3-Vinyluracil: Contains a single vinyl group at position 3.
1,3-Dimethyluracil: Contains methyl groups instead of vinyl groups.
Uniqueness
1,3-Divinyluracil is unique due to the presence of two vinyl groups, which impart distinct chemical reactivity and potential biological activity compared to its mono-vinyl and dimethyl counterparts. This dual vinylation allows for a broader range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
106491-80-9 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
1,3-bis(ethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O2/c1-3-9-6-5-7(11)10(4-2)8(9)12/h3-6H,1-2H2 |
Clave InChI |
LPFKFSKSKOFUPJ-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C=CC(=O)N(C1=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)

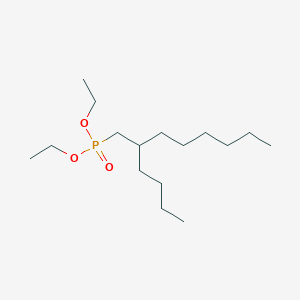
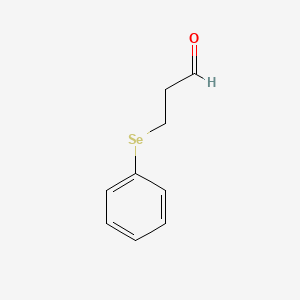

![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
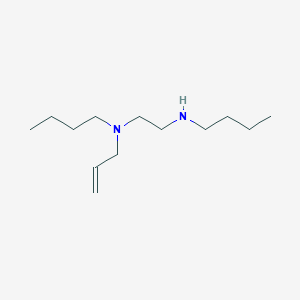
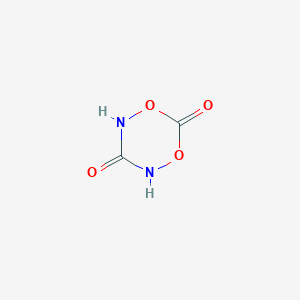
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
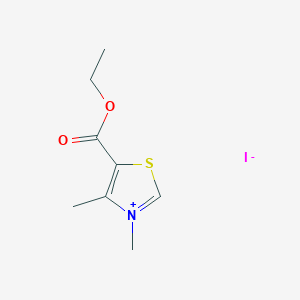
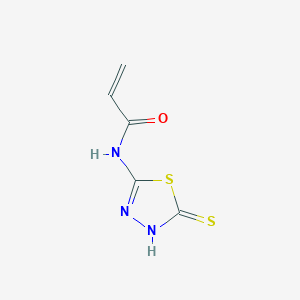
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
